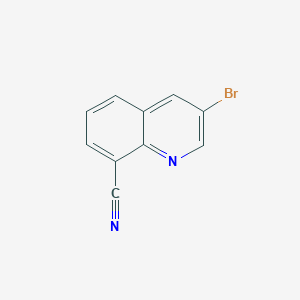

3-Bromoquinoline-8-carbonitrile

Description

3-Bromoquinoline-8-carbonitrile (CAS: 1699370-11-0) is a halogenated quinoline derivative featuring a bromine atom at position 3 and a nitrile group at position 7. This compound serves as a critical intermediate in medicinal and agrochemical synthesis due to its versatile reactivity, particularly in cross-coupling reactions and nucleophilic substitutions. Its rigid quinoline core enhances planarity, facilitating interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

3-bromoquinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-4-7-2-1-3-8(5-12)10(7)13-6-9/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRGZESCZUUQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-8-carbonitrile typically involves the bromination of quinoline derivatives followed by the introduction of a cyano group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The cyano group can be introduced using cyanogen bromide or other suitable cyanating agents .

Industrial Production Methods: Industrial production of 3-Bromoquinoline-8-carbonitrile may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinoline-8-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromoquinoline-8-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromoquinoline-8-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subjects of ongoing research. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Bromine and Nitrile Substituents

5-Bromoquinoline-8-carbonitrile (CAS 507476-70-2)

- Structural Differences : Bromine at position 5 instead of 3.

- Impact on Properties : The shifted bromine alters electronic distribution, reducing electrophilicity at position 3. This affects reactivity in Suzuki-Miyaura couplings, as the nitrile group at C8 remains a strong electron-withdrawing group .

7-Bromoquinoline-3-carbonitrile (CAS 1314687-82-5)

- Structural Differences : Bromine at position 7 and nitrile at position 3.

- This compound demonstrates higher solubility in polar solvents but reduced thermal stability .

8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile (CAS 915369-22-1)

- Structural Differences : Additional chloro and nitro groups at positions 4 and 4.

- Impact on Properties : The nitro group increases electrophilicity, making it reactive in nucleophilic aromatic substitutions. However, steric hindrance from multiple substituents limits its utility in large-molecule synthesis .

Octahydroquinoline Derivatives

4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile

- Structural Differences: Fully saturated octahydroquinoline core with a 4-bromophenyl and methyl group.

- Impact on Properties : The saturated ring reduces planarity, diminishing π-π stacking interactions. However, the bromophenyl group enhances lipophilicity, improving blood-brain barrier penetration. Demonstrated cardiotonic and anti-inflammatory activity in preclinical studies .

Chlorinated and Methoxylated Analogues

4-Chloro-8-methoxy-3-quinolinecarbonitrile

- Structural Differences : Chlorine at position 4 and methoxy at position 8.

- Impact on Properties: Methoxy group increases electron density on the quinoline ring, reducing reactivity in electrophilic substitutions. Chlorine at C4 enhances stability against oxidative degradation .

6-Bromo-4,8-dichloro-quinoline-3-carbonitrile

Notes on Structural and Functional Trends

Substituent Position : Bromine at C3 or C5 significantly alters electronic properties, impacting cross-coupling efficiency.

Core Saturation: Octahydroquinoline derivatives trade planarity for enhanced bioavailability.

Multi-Halogenation : Compounds with multiple halogens (e.g., Cl, Br) exhibit higher reactivity but face solubility challenges.

Biological Activity

3-Bromoquinoline-8-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

3-Bromoquinoline-8-carbonitrile is characterized by the following structural features:

- Molecular Formula : CHBrN

- CAS Number : 1699370-11-0

- Functional Groups : Bromine atom at the 3-position and a cyano group at the 8-position of the quinoline ring.

The presence of these functional groups contributes to its reactivity and biological activity, making it a valuable compound in drug discovery.

Synthesis Methods

The synthesis of 3-Bromoquinoline-8-carbonitrile typically involves bromination reactions of quinoline derivatives. Common methods include:

- Bromination of Quinoline : Reacting quinoline with bromine in an appropriate solvent to form 3-bromoquinoline, which can then be converted to the nitrile derivative through subsequent reactions.

- Cyclization Reactions : Utilizing various reagents to facilitate the formation of the carbonitrile group under controlled conditions.

These methods yield varying degrees of purity and yield, often influenced by reaction conditions such as temperature and solvent choice.

Antimicrobial Properties

Research indicates that 3-Bromoquinoline-8-carbonitrile exhibits notable antimicrobial activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. MIC values for some derivatives were reported as low as 4–16 µg/mL, demonstrating potential as a broad-spectrum antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed:

- Cytotoxicity Assays : Compounds derived from 3-Bromoquinoline-8-carbonitrile displayed IC values ranging from 5–19 µM against various cancer cell lines such as HeLa and MCF-7, outperforming standard chemotherapeutics like cisplatin .

The biological effects of 3-Bromoquinoline-8-carbonitrile are believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit critical enzymes involved in cancer cell proliferation or bacterial survival, although specific pathways are still under investigation .

Data Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 4–16 µg/mL | |

| Antimicrobial | Escherichia coli | <10 µg/mL | |

| Anticancer | HeLa | 5–19 µM | |

| Anticancer | MCF-7 | 7–49 µM |

Case Studies

- Antimicrobial Efficacy : A study evaluated various derivatives of quinoline compounds, including 3-Bromoquinoline-8-carbonitrile, against drug-resistant bacterial strains. The results indicated significant activity, suggesting its potential role in developing new antibiotics .

- Cytotoxicity Assessment : Research involving cancer cell lines demonstrated that modifications to the quinoline structure could enhance selectivity towards cancer cells while minimizing toxicity towards normal cells. This highlights the importance of structural optimization in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.